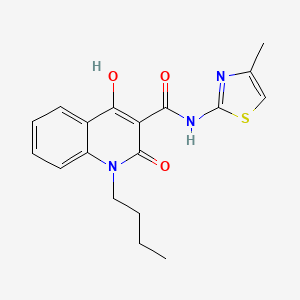
5-Chloro-4-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-phenyl-1,3-dioxane: is a chemical compound with the molecular formula C10H11ClO2 It consists of a dioxane ring (a six-membered cyclic ether) with a chlorine atom and a phenyl group attached
Chemical Formula: CHClO
CAS Number: 91880-73-8
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:
Phenol+Chloroacetyl chloride→this compound
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.
Chemical Reactions Analysis
Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.
Ring-Opening Reactions: The dioxane ring can open under specific conditions.
Chloroacetyl chloride: Used in the initial synthesis.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Solvent: Occasionally employed as a solvent due to its stability.
- Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.
- Minimal industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.
Comparison with Similar Compounds
5-Chloro-4-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a chlorine atom within the dioxane ring. Similar compounds include other dioxanes and related cyclic ethers.
Researchers continue to explore the properties and applications of this intriguing compound
Properties
CAS No. |
91880-73-8 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-chloro-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI Key |
OPNBZWUBRPHXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OCO1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)
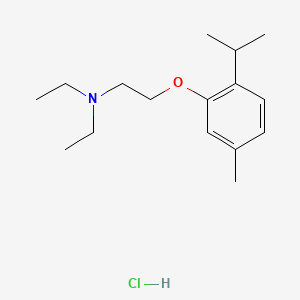

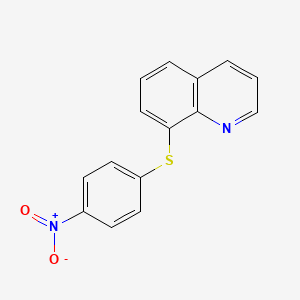
![1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-](/img/structure/B12000971.png)
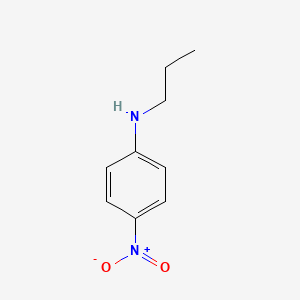
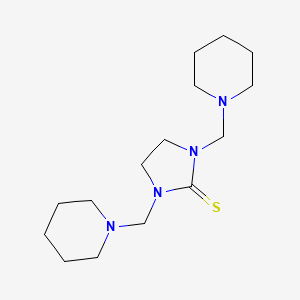
![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)



